Cinnamyl cinnamate chemical properties and structure
Cinnamyl cinnamate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl cinnamate, an aromatic ester, is a molecule of significant interest in the fields of chemistry, pharmacology, and materials science. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of cinnamyl cinnamate. It also explores its potential biological activities, with a focus on its anti-inflammatory properties through the modulation of key signaling pathways. Detailed experimental protocols for its synthesis and analysis are provided, alongside a comprehensive summary of its physicochemical data. This document aims to serve as a valuable resource for professionals engaged in research and development involving this versatile compound.
Chemical Properties and Structure
Cinnamyl cinnamate is the ester formed from cinnamyl alcohol and cinnamic acid. It is a white to pale yellow crystalline solid with a faint, sweet, balsamic odor.[1][2]
Chemical Structure
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IUPAC Name: [(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate[3]
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Molecular Formula: C₁₈H₁₆O₂[3]
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Canonical SMILES: C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2[3]
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InChI Key: NQBWNECTZUOWID-MZXMXVKLSA-N[3]
Physicochemical Properties
A summary of the key physicochemical properties of cinnamyl cinnamate is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 264.32 g/mol | [3] |
| Melting Point | 42-45 °C | [1] |
| Boiling Point | 370 °C at 760 mmHg | [1] |
| Density | Approximately 1.1 g/cm³ | [4] |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and oils. | [1][3] |
| logP (o/w) | 4.45 | [2] |
| Appearance | White to pale yellow crystalline solid | [1][2] |
Experimental Protocols
Synthesis of Cinnamyl Cinnamate
Several methods have been reported for the synthesis of cinnamyl cinnamate. A common and effective method is the Fischer-Speier esterification of cinnamic acid with cinnamyl alcohol in the presence of an acid catalyst.
Protocol: Acid-Catalyzed Esterification
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cinnamic acid (1.0 equivalent) and cinnamyl alcohol (1.2 equivalents) in an excess of a suitable solvent such as toluene.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 0.05 equivalents).
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Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: The crude cinnamyl cinnamate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
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Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for the separation of cinnamyl cinnamate.
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Injection: A split/splitless injector is typically used.
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Oven Program: A temperature gradient program is employed to ensure good separation. For example, starting at a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 280 °C).
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Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.
High-Performance Liquid Chromatography (HPLC)
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Column: A reversed-phase C18 column is typically used for the analysis of cinnamyl cinnamate.
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Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, is commonly employed. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of cinnamyl cinnamate (around 280 nm) is a suitable method.
Spectroscopic Data (Representative)
¹H NMR Spectroscopy (of Methyl Cinnamate)
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Chemical Shifts (δ) in CDCl₃:
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~3.8 ppm (s, 3H): -OCH₃ protons
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~6.4 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the carbonyl group
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~7.7 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton β to the carbonyl group
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~7.3-7.5 ppm (m, 5H): Aromatic protons
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¹³C NMR Spectroscopy (of Methyl Cinnamate)
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Chemical Shifts (δ) in CDCl₃:
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~51 ppm: -OCH₃ carbon
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~118 ppm: Vinylic carbon α to the carbonyl group
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~128-130 ppm: Aromatic carbons
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~134 ppm: Quaternary aromatic carbon
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~145 ppm: Vinylic carbon β to the carbonyl group
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~167 ppm: Carbonyl carbon
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Infrared (IR) Spectroscopy
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Key Absorption Bands (cm⁻¹):
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~3050-3000: C-H stretching (aromatic and vinylic)
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~1715: C=O stretching (ester)
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~1635: C=C stretching (alkene)
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~1600, 1580, 1495: C=C stretching (aromatic ring)
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~1170, 1280: C-O stretching (ester)
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Biological Activity and Signaling Pathways
Cinnamyl cinnamate and related compounds have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The anti-inflammatory effects are of particular interest to drug development professionals.
Anti-inflammatory Mechanism
Studies on cinnamyl cinnamate and structurally similar compounds suggest that their anti-inflammatory effects may be mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4) pathways.
NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, leading to the production of inflammatory mediators such as cytokines and chemokines. Cinnamyl cinnamate is hypothesized to inhibit this pathway, thereby reducing the inflammatory response.
TLR4 Signaling Pathway: TLR4 is a pattern recognition receptor that plays a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers downstream signaling cascades that lead to the activation of NF-κB and the production of pro-inflammatory cytokines. Inhibition of the TLR4 signaling pathway is a potential mechanism by which cinnamyl cinnamate may exert its anti-inflammatory effects.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of anti-inflammatory action of cinnamyl cinnamate through the inhibition of the TLR4 and NF-κB signaling pathways.
Caption: Proposed inhibitory action of Cinnamyl Cinnamate on the TLR4 and NF-κB signaling pathways.
Conclusion
Cinnamyl cinnamate is a compound with well-defined chemical properties and a range of potential biological activities. Its anti-inflammatory effects, likely mediated through the inhibition of the NF-κB and TLR4 signaling pathways, make it a promising candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical characteristics, synthetic and analytical methodologies, and proposed mechanisms of action to aid researchers and drug development professionals in their endeavors. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Cinnamoylphenethylamine 1H-NMR chemical shifts: a concise reference for ubiquitous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamyl cinnamate(122-69-0) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
